molecular formula C22H24ClNO B1667844 BCI hydrochloride CAS No. 95130-23-7

BCI hydrochloride

Cat. No. B1667844
CAS RN: 95130-23-7
M. Wt: 353.9 g/mol
InChI Key: JPATUDRDKCLPTI-CRDKNBMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCI hydrochloride, also known as (E/Z)-BCI hydrochloride, is a compound with the empirical formula C22H23NO · HCl and a molecular weight of 353.89 . It is a dual specificity phosphatase 6 (DUSP6) inhibitor . BCI hydrochloride shows anti-inflammatory activity and decreases reactive oxygen species (ROS) production .


Molecular Structure Analysis

The molecular structure of BCI hydrochloride can be represented by the SMILES string Cl.O=C1C (=Cc2ccccc2)C (NC3CCCCC3)c4ccccc14 .


Physical And Chemical Properties Analysis

BCI hydrochloride is a white to beige powder . It is soluble in DMSO to a concentration of 10 mg/mL . The storage temperature for BCI hydrochloride is 2-8°C .

Scientific Research Applications

  • Inflammation and Immune Response

    • Summary : BCI hydrochloride has been used to study its effects on inflammation and immune response, particularly in macrophages . Macrophages play a crucial role in human chronic diseases such as rheumatoid arthritis, atherosclerosis, diabetes, obesity, and cancer .
    • Method : In the study, BCI hydrochloride was used as a small molecule inhibitor of DUSP6, a dual-specificity phosphatase. The treatment inhibited DUSP6 expression in LPS-activated macrophages .
    • Results : BCI treatment inhibited LPS-triggered inflammatory cytokine production, including IL-1β and IL-6, but not TNF-α. It also affected macrophage polarization to an M1 phenotype. Furthermore, BCI treatment decreased reactive oxygen species (ROS) production and significantly elevated the levels of Nrf2 .
  • Neurodegenerative Diseases

    • Summary : BCI hydrochloride has been used in the study of neurodegenerative diseases. It has been found to have potential therapeutic effects in diseases such as Alzheimer’s and Parkinson’s .
    • Method : In these studies, BCI hydrochloride is typically administered to lab animals to observe its effects on neurodegenerative processes .
    • Results : While the specific results are not detailed in the source, the studies likely found some evidence of BCI hydrochloride’s potential therapeutic effects in neurodegenerative diseases .
  • Cell Signaling

    • Summary : BCI hydrochloride has been used to study cell signaling pathways. It is known to inhibit the DUSP6 enzyme, which plays a key role in cellular signal transduction .
    • Method : In these studies, BCI hydrochloride is typically administered to cells in culture to observe its effects on various signaling pathways .
    • Results : The specific results are not detailed in the source, but the studies likely found some evidence of BCI hydrochloride’s effects on cell signaling pathways .
  • Drug Development

    • Summary : BCI hydrochloride has been used in the development of new drugs. Its ability to inhibit the DUSP6 enzyme makes it a potential candidate for the development of drugs to treat various diseases .
    • Method : In these studies, BCI hydrochloride is typically used in preclinical trials to evaluate its safety and efficacy .
    • Results : The specific results are not detailed in the source, but the studies likely found some evidence of BCI hydrochloride’s potential as a drug candidate .

Future Directions

While I could not find specific future directions for BCI hydrochloride, research into DUSP6 inhibitors like BCI hydrochloride is ongoing, particularly in the context of inflammatory disease research . Further studies are needed to fully understand the potential therapeutic applications of BCI hydrochloride.

properties

IUPAC Name

(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPATUDRDKCLPTI-QMGGKDRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BCI hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCI hydrochloride
Reactant of Route 2
Reactant of Route 2
BCI hydrochloride
Reactant of Route 3
Reactant of Route 3
BCI hydrochloride
Reactant of Route 4
Reactant of Route 4
BCI hydrochloride
Reactant of Route 5
BCI hydrochloride
Reactant of Route 6
Reactant of Route 6
BCI hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.